molecular formula C22H19NO4 B2376883 N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide CAS No. 904510-60-7

N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide

Cat. No. B2376883
CAS RN: 904510-60-7
M. Wt: 361.397
InChI Key: MRRQOJLYZSTPLQ-UHFFFAOYSA-N
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Description

“N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide” is a complex organic compound that contains several interesting structural features. It includes a benzofuran ring, a chromene ring, and an acetamide group . Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . They have attracted much attention from synthetic organic chemists due to their interesting biological and pharmacological activities .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the synthesis of benzofuran derivatives can be carried out through the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis of cyanoacetamides may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of “N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide” is quite complex, featuring a benzofuran ring, a chromene ring, and an acetamide group . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactivity of “N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide” and similar compounds can be quite diverse. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Moreover, the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Photochromic Materials

Research on compounds related to benzofurans and acetamides has demonstrated potential applications in the development of photochromic materials. For instance, the study of 5-hydroxy substituted naphthofurans and naphthothiazoles has led to the synthesis of photochromic benzochromenes, which exhibit color changes upon UV irradiation. These materials show promise for applications in optical data storage and photo-switchable dyes due to their reversible photo-induced color changes (Aiken et al., 2014).

Organic Synthesis

In organic synthesis, related compounds have been utilized as intermediates in the construction of complex molecules. For example, the Pd(II)-mediated cascade carboxylative annulation method has been employed to construct benzo[b]furan-3-carboxylic acids from precursor furans, showcasing the versatility of furan-based compounds in synthesizing heterocyclic structures, which are important in pharmaceutical chemistry (Liao et al., 2005).

Biomedical Applications

Several studies have explored the biomedical applications of benzofuran and acetamide derivatives. For instance, compounds with the benzothiazolinone acetamide moiety have been investigated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating the broad utility of these compounds beyond traditional pharmaceutical applications (Mary et al., 2020). Additionally, benzimidazole derivatives, closely related to the chemical structure , have shown promising anticancer activities, suggesting the potential of similar structures in therapeutic applications (Al-Suwaidan et al., 2016).

Future Directions

The future research directions for “N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . There is also scope for the development of new synthetic routes and methodologies for the preparation of these compounds . The unique structural features of benzofuran and its wide array of biological activities make it a promising scaffold for the design of new drugs .

properties

IUPAC Name

N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-12(2)14-8-9-19-16(10-14)17(11-20(25)26-19)22-21(23-13(3)24)15-6-4-5-7-18(15)27-22/h4-12H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRQOJLYZSTPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide

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